molecular formula C19H18N2OS2 B2994648 2-(benzylthio)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide CAS No. 2034594-64-2

2-(benzylthio)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide

Cat. No. B2994648
CAS RN: 2034594-64-2
M. Wt: 354.49
InChI Key: IPSZEURNGJHWKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(benzylthio)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

ACAT Inhibitor for Disease Treatment

  • Clinical Candidate K-604: A structurally related compound, 2-(4-(2-((1 H-Benzo[ d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)- N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride (K-604), has been identified as a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1. K-604 exhibits significant oral absorption and aqueous solubility, and is considered for the treatment of diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

Antimicrobial Activity

  • Novel Sulphonamide Derivatives: The reactivity of 2-bromo-N-(phenylsulfonyl)acetamide derivatives with various nucleophiles, including those with thiophene moieties, has been explored. The synthesized compounds demonstrated good antimicrobial activity, particularly against strains targeted by compounds 12a and 14a (Fahim & Ismael, 2019).

Insecticidal Applications

  • Heterocycle Synthesis for Insect Control: A study synthesized various heterocycles, such as pyrrole, pyridine, and thiazole derivatives, using 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide as a precursor. These compounds were assessed as insecticidal agents against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).

Corrosion Inhibition

  • Long Alkyl Side Chain Acetamide Derivatives: 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives were synthesized and tested for their ability to inhibit corrosion in acidic and oil medium. These compounds showed promising inhibition efficiencies, indicating their potential application in corrosion protection (Yıldırım & Çetin, 2008).

Cancer Treatment

  • Src Kinase Inhibition and Anticancer Activity: N-benzyl-2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)acetamide, a compound similar in structure, demonstrated selective Src substrate binding site inhibition. This compound and its derivatives showed significant inhibitory activity against various cancer cell lines (Fallah-Tafti et al., 2011).

properties

IUPAC Name

2-benzylsulfanyl-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2OS2/c22-18(14-24-12-15-5-2-1-3-6-15)21-11-16-7-4-9-20-19(16)17-8-10-23-13-17/h1-10,13H,11-12,14H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPSZEURNGJHWKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)NCC2=C(N=CC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.